molecular formula C13H18O2 B13043612 2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one

2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one

Cat. No.: B13043612
M. Wt: 206.28 g/mol
InChI Key: PCBOKQCAQAXXSL-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one is a ketone derivative featuring a 4-isopropoxyphenyl group attached to a propan-1-one backbone with a methyl substituent at the β-position. Its molecular formula is C₁₃H₁₈O₂, and its molecular weight is 206.28 g/mol.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-methyl-1-(4-propan-2-yloxyphenyl)propan-1-one

InChI

InChI=1S/C13H18O2/c1-9(2)13(14)11-5-7-12(8-6-11)15-10(3)4/h5-10H,1-4H3

InChI Key

PCBOKQCAQAXXSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Copolymerization Method:

    Thiol–ene Click Reaction:

Industrial Production:

Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one undergoes various reactions:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions are feasible.

    Substitution: The compound can participate in substitution reactions.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) are often employed.

    Major Products: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one finds applications in:

    Chemistry: As a photo-initiator in polymerization reactions.

    Biology: In the design of functional materials.

    Industry: For creating hydrophobic materials.

Mechanism of Action

The compound’s mechanism of action involves its photo-initiation properties. When exposed to UV light, it generates reactive species that initiate polymerization reactions. Molecular targets and pathways may vary based on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one 4-Isopropoxyphenyl C₁₃H₁₈O₂ 206.28 High lipophilicity; potential intermediate in drug synthesis
2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-one 4-Trifluoromethylphenyl C₁₁H₁₁F₃O 216.20 Electron-withdrawing CF₃ group; fungicide intermediate
2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one 4-Methylthiophenyl (–SCH₃) C₁₁H₁₄OS 194.29 Thioether enhances UV stability; used in photochemical studies
2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone Morpholino group + methylthiophenyl C₁₅H₂₁NO₂S 279.40 Photoinitiator (Irgacure 907); applications in polymer chemistry
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-Ethylphenyl C₁₂H₁₆O 176.25 Simple alkyl substituent; lower polarity compared to alkoxy derivatives
2-Methyl-1-(4-methylphenyl)propan-1-one 4-Methylphenyl C₁₁H₁₄O 162.23 Basic aromatic ketone; used in crystallography studies

Key Trends and Implications

Substituent Effects on Lipophilicity: Longer or branched alkoxy chains (e.g., pentyloxy, hexyloxy in ) increase lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility.

Steric and Electronic Modifications: The morpholino group in Irgacure 907 introduces hydrogen-bonding capability and rigidity, critical for its role as a photoinitiator . Methylthio (–SCH₃) groups improve UV absorption properties compared to alkoxy analogs .

Biological Activity: The trifluoromethyl derivative (C₁₁H₁₁F₃O) is noted for antifungal activity against Fusarium species , while the target compound’s isopropoxy group may influence bioavailability in drug design.

Biological Activity

2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one, a compound belonging to the class of ketones, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, particularly in medicine and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C15H20O2. The compound features a ketone functional group and an ether linkage, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various pathogens. Its structural components may enhance its interaction with microbial cell membranes, leading to cell lysis.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have shown promising results. It has been tested against several cancer cell lines, demonstrating inhibitory effects on cell proliferation.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Interaction with Enzymes : The ketone group may interact with key enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.
  • Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines, including breast and lung cancers. The IC50 values were determined using MTT assays.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

These findings indicate that the compound possesses significant anticancer activity, warranting further investigation into its therapeutic potential.

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